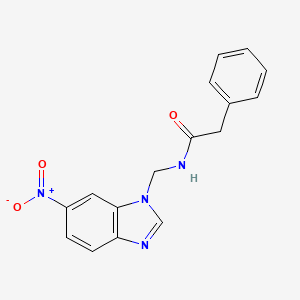
Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid: ist eine chemische Verbindung, die zur Klasse der Benzimidazol-Derivate gehört. Benzimidazole sind heterozyklische aromatische Verbindungen, die aus einem Benzolring bestehen, der mit einem Imidazolring kondensiert ist. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Nitrogruppe an der 6-Position des Benzimidazolrings und einer Benzamid-Einheit aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid erfolgt typischerweise durch Kondensation von N-(6-Nitro-1H-benzimidazol-1-yl)methylamin mit Benzeneacetylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um die gewünschte Reinheit der Verbindung zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: Die Nitrogruppe in N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid kann reduziert werden, um das entsprechende Amin-Derivat zu bilden.
Substitution: Der Benzimidazolring kann elektrophile Substitutionsreaktionen eingehen, insbesondere an der 2-Position.
Häufige Reagenzien und Bedingungen:
Reduktionsmittel: Wasserstoffgas mit Palladiumkatalysator, Zinn(II)-chlorid.
Elektrophile Substitutionsreagenzien: Halogene (z. B. Chlor, Brom), Sulfonylchloride, Alkylierungsmittel.
Hauptsächlich gebildete Produkte:
Reduktionsprodukt: Das entsprechende Amin-Derivat von N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid.
Substitutionsprodukte: Verschiedene substituierte Benzimidazol-Derivate, abhängig vom verwendeten Elektrophil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of N-(6-nitro-1H-benzimidazol-1-yl)methylamine with benzeneacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- can undergo reduction to form the corresponding amine derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.
Major Products Formed:
Reduction Product: The corresponding amine derivative of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-.
Substitution Products: Various substituted benzimidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemie: N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie und Medizin: Diese Verbindung hat in der biologischen und medizinischen Forschung ein Potenzial gezeigtDie Nitrogruppe in dieser Verbindung erhöht ihre biologische Aktivität, was sie zu einem Kandidaten für die Medikamentenentwicklung macht .
Industrie: Im industriellen Bereich wird N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten verwendet .
Wirkmechanismus
Der Wirkmechanismus von N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, wodurch reaktive Zwischenprodukte gebildet werden, die mit zellulären Bestandteilen interagieren können, was zu antimikrobiellen oder antikanzerogenen Wirkungen führt. Der Benzimidazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen und so zelluläre Prozesse stören .
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Benzamid: Ein einfacheres Analog ohne die Benzimidazol-Einheit.
N-(6-Nitro-1H-benzimidazol-1-yl)methylamin: Fehlt die Benzamid-Gruppe.
2-Phenylbenzimidazol: Ein Benzimidazol-Derivat mit einer Phenylgruppe an der 2-Position.
Einzigartigkeit: N-(6-Nitro-1H-benzimidazol-1-yl)methyl-benzamid ist einzigartig aufgrund des Vorhandenseins sowohl der Nitrogruppe als auch der Benzamid-Einheit. Diese Kombination erhöht seine biologische Aktivität und macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
103706-80-5 |
|---|---|
Molekularformel |
C16H14N4O3 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(8-12-4-2-1-3-5-12)18-11-19-10-17-14-7-6-13(20(22)23)9-15(14)19/h1-7,9-10H,8,11H2,(H,18,21) |
InChI-Schlüssel |
IYEHFUADFNRALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


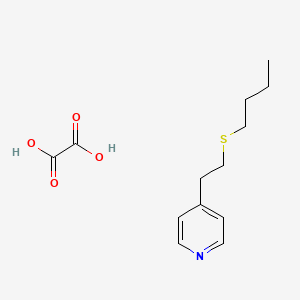
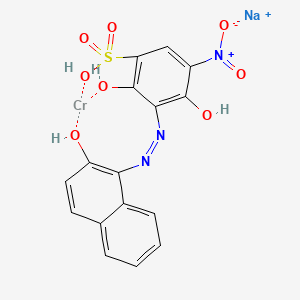
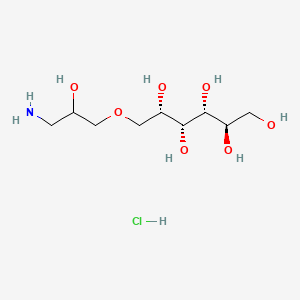

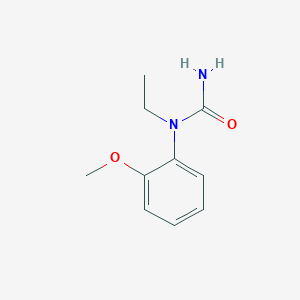
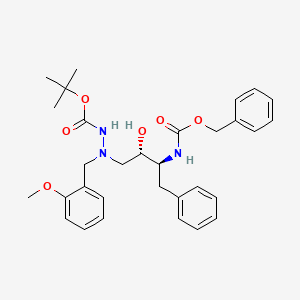
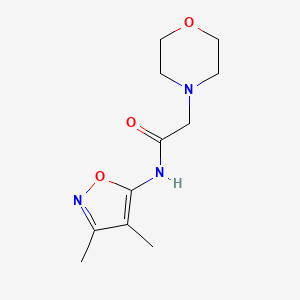
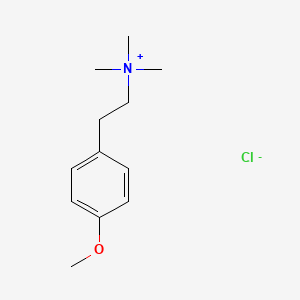
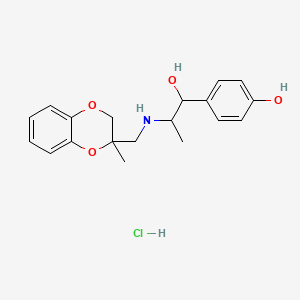
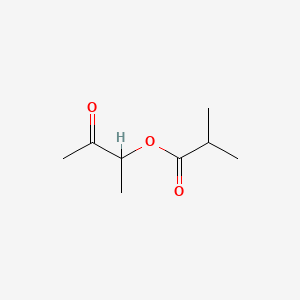
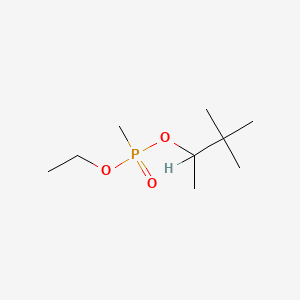
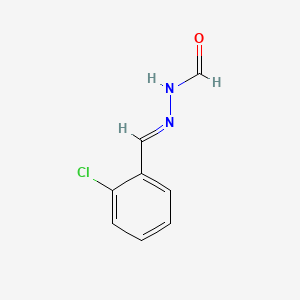
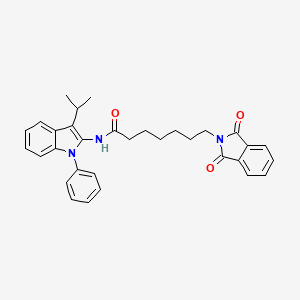
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
